molecular formula C15H13ClFN3O3 B11690580 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide

Cat. No.: B11690580
M. Wt: 337.73 g/mol
InChI Key: KAKMZDNVAMZPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide is an organic compound with the molecular formula C15H13ClFN3O3. This compound is characterized by the presence of a chloro-nitrophenyl group, an aminoethyl linkage, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitroaniline with 2-bromoethylamine hydrobromide to form the intermediate N-(2-bromoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClFN3O3

Molecular Weight

337.73 g/mol

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C15H13ClFN3O3/c16-13-9-12(20(22)23)5-6-14(13)18-7-8-19-15(21)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2,(H,19,21)

InChI Key

KAKMZDNVAMZPMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.